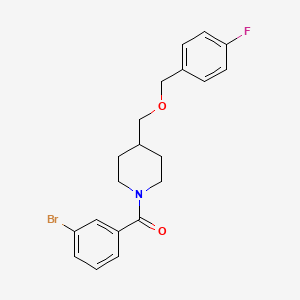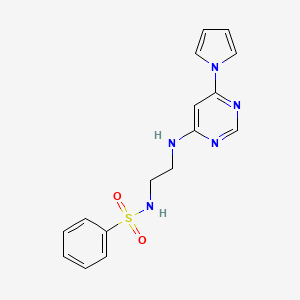
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. The presence of a pyrrol-pyrimidinyl moiety suggests potential for interaction with biological targets, such as enzymes or receptors .
Synthesis Analysis
The synthesis of related N-(pyrimidin-2-yl)benzenesulfonamide derivatives involves the reaction of pyrimidin-2-amines with suitable reagents to introduce the sulfonamide group . Similarly, the synthesis of pyrrole and pyrrolopyrimidine derivatives bearing the benzenesulfonamide moiety typically starts with pyrrole-o-amino-carbonitrile as a key intermediate . The synthesis process is often followed by characterization using techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be elucidated using X-ray crystallography, which provides information on the conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . For instance, the molecular structure of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide shows specific torsion angles and hydrogen bonding patterns that contribute to the formation of supramolecular layers or chains .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including those that lead to the formation of cocrystals with other molecules, such as pyromellitic acid. These reactions can result in the formation of supramolecular structures with hydrogen bonding networks . The reactivity of these compounds can also be tailored to target specific biological molecules, such as carbonic anhydrase isoforms or adenosine receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents on the aromatic ring and the heterocyclic moieties attached to it. These properties are crucial for the biological activity of the compounds, as they affect their interaction with biological targets and their pharmacokinetic profile .
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties. These compounds were synthesized starting from a related amino-pyrrol-pyrimidinyl-benzenesulfonamide, leading to a variety of derivatives. The newly synthesized compounds underwent spectral analysis and were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi, with some derivatives showing promising results (Hassan et al., 2009).
Spectroscopic and Molecular Structure Analysis
Another study focused on the comprehensive theoretical and experimental structural analysis of a sulfamethazine Schiff-base derivative, which is structurally related to the query compound. The study utilized various spectroscopic techniques and quantum chemical calculations to elucidate the stability, electronic structure, and molecular interactions of the compound. This research provides valuable insights into the structural and electronic properties of sulfonamide derivatives (Mansour & Ghani, 2013).
Antimicrobial and Antitumor Activities
Further studies have synthesized a range of heterocyclic compounds featuring the sulfamido moiety, such as pyrrole and pyrrolopyrimidine derivatives. These compounds were synthesized starting from a related chlorophenyl-pyrimidinyl-benzenesulfonamide and were tested for their antibacterial and antifungal activities, demonstrating the potential for these compounds in antimicrobial applications (Nunna et al., 2014).
Coordination Chemistry and Biological Activity
The coordination ability of a sulfamethazine Schiff-base ligand, structurally similar to the query compound, towards copper(II) was investigated. This study provided insights into the molecular structures of the complexes formed and their spectral properties. The antibacterial activity of these complexes was evaluated, highlighting the impact of coordination on biological activity (Mansour, 2014).
Novel Synthesis Approaches
Research on the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety revealed an efficient synthesis pathway starting from 7-deazaadenines and benzenesulfonyl chlorides. The study emphasized the efficiency of using DMAP under solvent-free conditions for synthesizing these derivatives (Khashi et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .
Mode of Action
It’s suggested that the compound may bind to its target enzyme, inhibiting its function .
Biochemical Pathways
The compound may affect the collagen synthesis pathway by inhibiting the enzyme collagen prolyl-4-hydroxylase . This enzyme is crucial for the stability of the collagen triple helix, and its inhibition can lead to decreased collagen production.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase could lead to a decrease in collagen production . This could have potential implications in diseases where collagen production is a factor, such as fibrotic diseases.
properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,14-6-2-1-3-7-14)20-9-8-17-15-12-16(19-13-18-15)21-10-4-5-11-21/h1-7,10-13,20H,8-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFYESSRRUAUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

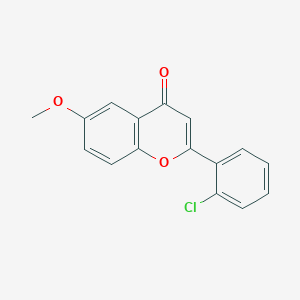

![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2541019.png)
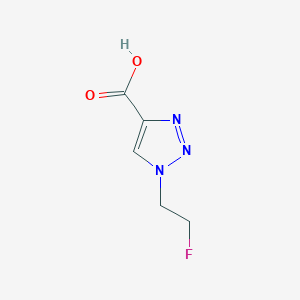
![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
![2-bromo-3-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2541025.png)
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
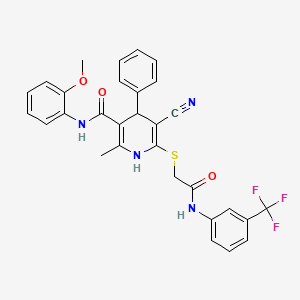
![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)
![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)
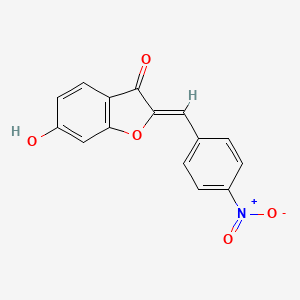
![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)

